molecular formula C6H8N2O5S B8581169 Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate CAS No. 54769-21-0

Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate

Cat. No.: B8581169
CAS No.: 54769-21-0
M. Wt: 220.21 g/mol
InChI Key: YWOKHWQFDZLIOA-UHFFFAOYSA-N
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Description

Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate is a useful research compound. Its molecular formula is C6H8N2O5S and its molecular weight is 220.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

54769-21-0

Molecular Formula

C6H8N2O5S

Molecular Weight

220.21 g/mol

IUPAC Name

ethyl 2-cyano-2-methylsulfonyloxyiminoacetate

InChI

InChI=1S/C6H8N2O5S/c1-3-12-6(9)5(4-7)8-13-14(2,10)11/h3H2,1-2H3

InChI Key

YWOKHWQFDZLIOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOS(=O)(=O)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-hydroxyimino-2-cyanoacetate (7.1 g) and triethylamine (7.0 ml) are dissolved in benzene (50 ml). To the solution is added dropwise a solution of methanesulfonyl chloride (3.9 ml) in benzene (8 ml) with stirring under ice-cooling and the mixture is stirred at the temperature for 3 hours and then allowed to stand overnight. The reaction mixture is filtered to remove the precipitates and the filtrate is concentrated to give crystals of ethyl 2-methanesulfonyloxyimino-2-cyanoacetate (10.6 g; 96.3%), melting point: 79°-83° C. The product is recrystallized from benzene-petroleum ether to give crystals having a melting point of 79°-81.5° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxyimino-2-cyanoacetate (28.4 g) and triethylamine (28.0 ml) are dissolved in benzene (150 ml). To the solution is added dropwise a solution of methanesulfonyl chloride (15.6 ml) in benzene (40 ml) with stirring under ice-cooling. After allowing to stand overnight, to the reaction mixture are added benzene (500 ml) and water (100 ml). The benzene layer is washed with water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off and the residue is washed well with ether and petroleum ether to give ethyl 2-methane-sulfonyloxyimino-2-cyanoacetate (41.8 g; 95%), melting point: 78°-81° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 2-hydroxyimino-2-cyanoacetate (28.4 g) and anhydrous potassium carbonate (13.8 g) are dissolved in water (100 ml) and thereto is added benzene (10 ml). To the mixture is added dropwise methanesulfonyl chloride (15.6 ml) with stirring under ice-cooling and the mixture is further stirred for 1 hour. After allowing to stand overnight, the reaction mixture is extracted with ethyl acetate (300 ml). The extract is washed with water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off to give ethyl 2-methanesulfonyloxyimino-2-cyanoacetate (38.0 g; 86.3%), melting point: 79°-81° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

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